molecular formula C10H12ClN3 B3244878 7-(Aminomethyl)isoquinolin-1-amine hydrochloride CAS No. 1638983-70-6

7-(Aminomethyl)isoquinolin-1-amine hydrochloride

Cat. No.: B3244878
CAS No.: 1638983-70-6
M. Wt: 209.67
InChI Key: NCEWNEQTXXIKEB-UHFFFAOYSA-N
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Description

7-(Aminomethyl)isoquinolin-1-amine hydrochloride is an organic compound with the molecular formula C 10 H 12 ClN 3 and a molecular weight of 209.68 g/mol . It is supplied with a purity of not less than 97-98% and is assigned the MDL number MFCD28501681 . As a derivative of the isoquinoline alkaloid family, this compound is of significant interest in medicinal chemistry research. Isoquinoline alkaloids are a large class of naturally occurring compounds known to interfere with multiple biological pathways, including nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK/ERK) signaling, and can inhibit Ca 2+ -mediated fusion, all of which are crucial processes in viral replication . Recent in silico studies have highlighted the potential of various isoquinoline alkaloids to bind to key therapeutic targets of viruses such as SARS-CoV-2, including the main protease (M pro /3CL pro ), the spike protein, and the angiotensin-converting enzyme 2 (ACE2) . Furthermore, certain synthetic isoquinoline derivatives have been investigated for their antibacterial properties against Gram-positive pathogens . The specific substitution pattern of 7-(Aminomethyl)isoquinolin-1-amine, featuring both an aminomethyl group and an amine group on the isoquinoline core, makes it a valuable bifunctional intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

7-(aminomethyl)isoquinolin-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.ClH/c11-6-7-1-2-8-3-4-13-10(12)9(8)5-7;/h1-5H,6,11H2,(H2,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEWNEQTXXIKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2N)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(Aminomethyl)isoquinolin-1-amine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C10H12ClN3
  • Molecular Weight : 215.68 g/mol
  • CAS Number : 1638983-70-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors involved in critical biochemical pathways. Its structure allows for high-affinity binding to these targets, leading to modulation of their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders. In studies, it demonstrated selectivity for nNOS over other related enzymes, suggesting a targeted therapeutic approach for conditions like Alzheimer's disease .
  • Antiproliferative Activity : Research indicates that this compound may exhibit antiproliferative effects against various cancer cell lines by interfering with cell cycle regulation and apoptosis pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to its structure can significantly influence its potency and selectivity.

ModificationEffect on Activity
Addition of alkyl groupsIncreased lipophilicity and potential bioavailability
Variation in amino group positionAltered binding affinity to target enzymes
Substitution at the isoquinoline ringEnhanced or diminished inhibitory effects depending on the substituent

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound, providing insights into its potential applications.

Study 1: Inhibition of nNOS

In a detailed study, compounds similar to this compound were synthesized and tested against rat and human nNOS. Results indicated that specific substitutions led to up to 900-fold selectivity for human nNOS over other nitric oxide synthases, highlighting the compound's potential for treating neurodegenerative diseases .

Study 2: Anticancer Activity

Another investigation focused on the antiproliferative properties of this compound in various cancer cell lines. The findings revealed that certain derivatives exhibited significant cytotoxicity with GI50 values lower than standard chemotherapeutics, suggesting a promising avenue for cancer treatment .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₀H₁₂N₃·HCl
  • Molecular Weight : 213.68 g/mol (free base) + 36.46 g/mol (HCl) = 250.14 g/mol
  • Functional Groups: Primary amine (-NH₂), aminomethyl (-CH₂NH₂), aromatic isoquinoline core.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 7-(Aminomethyl)isoquinolin-1-amine hydrochloride with UK-371,804 HCl, a structurally related isoquinoline derivative:

Parameter 7-(Aminomethyl)isoquinolin-1-amine HCl UK-371,804 HCl
Molecular Formula C₁₀H₁₃ClN₄ C₁₄H₁₆Cl₂N₅O₄S
Substituents -NH₂ (1-position), -CH₂NH₂ (7-position) -Cl (4-position), -SO₂NH-, -guanidino, isobutyric acid
Molecular Weight 250.14 g/mol 436.73 g/mol
Pharmacological Target Hypothesized: Neurological pathways Known: Rho-kinase inhibitor (vascular tone modulation)
Solubility High (due to hydrochloride salt) Moderate (polar sulfonyl and carboxyl groups)

Key Observations :

  • Structural Complexity: UK-371,804 HCl has a larger, multi-functional structure with sulfonyl, guanidino, and carboxyl groups, enabling diverse binding interactions. In contrast, 7-(Aminomethyl)isoquinolin-1-amine HCl’s simpler structure may favor blood-brain barrier penetration.
  • Bioactivity : UK-371,804 HCl is a well-documented Rho-kinase inhibitor used in cardiovascular research, while the target compound’s bioactivity remains speculative but could involve neurotransmitter regulation.

Research Findings and Limitations

  • 7-(Aminomethyl)isoquinolin-1-amine HCl: Limited peer-reviewed studies exist. Preliminary computational modeling suggests affinity for serotonin receptors, but experimental validation is lacking.
  • UK-371,804 HCl : Clinically tested for hypertension and erectile dysfunction, with proven efficacy in vasodilation via Rho-kinase inhibition .

Gaps in Knowledge:

  • No direct comparative studies between these compounds.
  • Target compound’s toxicity, selectivity, and in vivo efficacy require further investigation.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 7-(Aminomethyl)isoquinolin-1-amine hydrochloride with high purity?

  • Methodological Answer : Utilize a multi-step synthesis approach involving catalytic hydrogenation of the isoquinoline precursor followed by regioselective amination. Purification via preparative HPLC with a reverse-phase C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) is critical to isolate impurities. Monitor reaction progress using LC-MS and confirm structural integrity via 1^1H/13^13C NMR spectroscopy .
  • Experimental Design Tip : Optimize reaction parameters (temperature, solvent, catalyst loading) using a fractional factorial design to minimize side-product formation .

Q. How can researchers validate the stability of this compound under experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies under varying pH (2–12), temperature (4°C–40°C), and humidity (40–80% RH). Quantify degradation products via high-resolution mass spectrometry (HRMS) and compare against control samples. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .
  • Data Contradiction Analysis : If decomposition pathways conflict with literature, perform isotopic labeling (e.g., 15^{15}N or 2^{2}H) to trace reaction mechanisms .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Combine spectroscopic (NMR, FTIR) and chromatographic (HPLC-DAD, UPLC-QTOF) methods. For stereochemical confirmation, employ X-ray crystallography or circular dichroism (CD) if chiral centers are present. Cross-validate results with computational simulations (e.g., DFT for NMR chemical shift predictions) .

Q. How should researchers handle discrepancies in reported reactivity profiles of this compound?

  • Methodological Answer : Replicate conflicting studies under standardized conditions (e.g., inert atmosphere, controlled moisture). Use multivariate analysis (e.g., PCA) to identify critical variables (e.g., solvent polarity, counterion effects) influencing reactivity. Publish negative results to clarify contradictions .

Advanced Research Questions

Q. What computational strategies can predict the interaction of this compound with biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) to model binding affinities to receptors like G-protein-coupled receptors (GPCRs). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Experimental Integration : Combine in silico results with mutagenesis studies to identify key binding residues .

Q. How can researchers design experiments to resolve contradictions in the compound’s toxicity data?

  • Methodological Answer : Conduct in vitro assays (e.g., MTT, Ames test) across multiple cell lines/species to assess acute toxicity. For mechanistic insights, use transcriptomics (RNA-seq) to identify dysregulated pathways. Compare results with in silico toxicity predictions (e.g., ProTox-II) .

Q. What advanced techniques elucidate the compound’s degradation pathways in environmental matrices?

  • Methodological Answer : Apply non-targeted analysis via LC-HRMS/MS to detect transformation products in simulated environmental systems (e.g., photolysis in UV chambers). Use isotope ratio mass spectrometry (IRMS) to track carbon/nitrogen cycling .

Q. How can reactor design improve scalability of this compound synthesis?

  • Methodological Answer : Use microreactor systems to enhance heat/mass transfer and reduce reaction time. Optimize flow rates and residence times via computational fluid dynamics (CFD). Validate scalability using a pilot-scale continuous stirred-tank reactor (CSTR) .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in academic labs?

  • Methodological Answer : Follow OSHA guidelines for amine hydrochlorides: use fume hoods, wear nitrile gloves, and store in desiccators at ≤25°C. Implement spill containment protocols using vermiculite or diatomaceous earth. Conduct regular LC-MS monitoring of lab air for airborne particulates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.